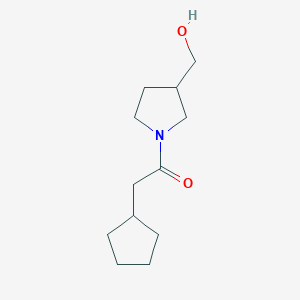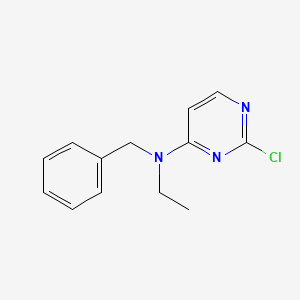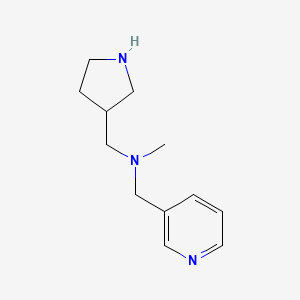
2-(3-cyclopropyl-5-hydroxy-1H-pyrazol-1-yl)acetic acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Cyclization and Structural Analysis
In the field of synthetic chemistry, the cyclization reactions involving derivatives of pyrazole-based compounds, such as 2-(5-amino-4-carbamoyl-1H-pyrazol-3-yl)acetic acids, have been explored. These studies revealed a variety of outcomes based on the nature of reagents used and the reaction conditions, leading to the production of interesting bicyclic heterocycles. These compounds have been fully characterized, with their major tautomeric forms in solution varying according to substitution patterns, highlighting the compound's sensitivity to reaction conditions (Smyth et al., 2007).
Corrosion Inhibition
Compounds structurally related to 2-(3-cyclopropyl-5-hydroxy-1H-pyrazol-1-yl)acetic acid have shown potential as corrosion inhibitors. Pyrazoline derivatives have been investigated for their efficacy in protecting mild steel in acidic environments. The adsorption of these inhibitors on metal surfaces complies with the Langmuir adsorption isotherm, and their effectiveness has been validated through various experimental and theoretical methods, including electrochemical studies and surface morphology examinations (Lgaz et al., 2018).
Synthesis and Molecular Structure
Research has also focused on the synthesis of new pyrazole derivatives and studying their molecular structure using techniques like NMR, X-ray crystallography, and theoretical calculations. The thermodynamic properties and tautomeric forms of these compounds have been investigated to understand their stability and reaction behavior, providing insights into the preferred formation of certain derivatives under specific conditions (Shen et al., 2012).
Eigenschaften
IUPAC Name |
2-(5-cyclopropyl-3-oxo-1H-pyrazol-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c11-7-3-6(5-1-2-5)9-10(7)4-8(12)13/h3,5,9H,1-2,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUDVVHQBMOMKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-cyclopropyl-5-hydroxy-1H-pyrazol-1-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Chloropyrimidin-4-yl)(ethyl)amino]ethanol](/img/structure/B1467073.png)
![{2-[(3-Bromopyridin-2-yl)oxy]ethyl}amine](/img/structure/B1467074.png)

![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-(thiophen-2-yl)ethan-1-one](/img/structure/B1467077.png)
![[1-(4-Methylbenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467078.png)


![2-[4-(2-Chloropyrimidin-4-yl)piperazin-1-yl]ethan-1-ol](/img/structure/B1467083.png)
![[1-(2-Methoxybenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467084.png)
![[1-(Pyridine-3-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1467085.png)

![{1-[(5-Bromofuran-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467091.png)
![[1-(Cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1467092.png)
![1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol](/img/structure/B1467095.png)